molecular formula C8H7ClFIO2 B14775971 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene

2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene

Cat. No.: B14775971
M. Wt: 316.49 g/mol
InChI Key: USKRPAUUHKVLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene is an organic compound with a complex structure, featuring chlorine, fluorine, iodine, and methoxymethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene typically involves multi-step reactions starting from simpler benzene derivativesThe specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures efficient production while maintaining the quality of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the methoxymethoxy group allows it to participate in diverse chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in organic synthesis or pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene lies in its combination of halogen atoms and the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C8H7ClFIO2

Molecular Weight

316.49 g/mol

IUPAC Name

3-chloro-1-fluoro-2-iodo-4-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7ClFIO2/c1-12-4-13-6-3-2-5(10)8(11)7(6)9/h2-3H,4H2,1H3

InChI Key

USKRPAUUHKVLCL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)I)Cl

Origin of Product

United States

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